Cas no 1072002-70-0 (tert-Butyl 2-nitro-4-chlorophenyl(methyl)carbamate)

Tert-Butyl 2-nitro-4-chlorophenyl(methyl)carbamate is a specialized carbamate derivative used in organic synthesis and pharmaceutical research. Its key structural features include a nitro group and a chloro substituent on the phenyl ring, along with a tert-butyl carbamate moiety, making it a versatile intermediate for constructing complex molecules. The compound's stability and reactivity under controlled conditions allow for selective functionalization, particularly in the development of agrochemicals and bioactive compounds. Its well-defined purity and consistent performance make it suitable for precise synthetic applications. The tert-butyl group enhances solubility in organic solvents, facilitating handling in multi-step reactions. This compound is particularly valuable in medicinal chemistry for scaffold diversification.
tert-Butyl 2-nitro-4-chlorophenyl(methyl)carbamate structure
1072002-70-0 structure
Product name:tert-Butyl 2-nitro-4-chlorophenyl(methyl)carbamate
CAS No:1072002-70-0
MF:C12H15ClN2O4
MW:286.711502313614
CID:6332489
PubChem ID:86639273

tert-Butyl 2-nitro-4-chlorophenyl(methyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28287285
    • tert-butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
    • 1072002-70-0
    • SSTLASGICSXOOR-UHFFFAOYSA-N
    • tert-Butyl 2-nitro-4-chlorophenyl(methyl)carbamate
    • Inchi: 1S/C12H15ClN2O4/c1-12(2,3)19-11(16)14(4)9-6-5-8(13)7-10(9)15(17)18/h5-7H,1-4H3
    • InChI Key: SSTLASGICSXOOR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 286.0720347g/mol
  • Monoisotopic Mass: 286.0720347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.4Ų
  • XLogP3: 3.1

tert-Butyl 2-nitro-4-chlorophenyl(methyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28287285-2.5g
tert-butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
1072002-70-0
2.5g
$1315.0 2023-05-25
Enamine
EN300-28287285-0.25g
tert-butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
1072002-70-0
0.25g
$617.0 2023-05-25
Enamine
EN300-28287285-1.0g
tert-butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
1072002-70-0
1g
$671.0 2023-05-25
Enamine
EN300-28287285-5.0g
tert-butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
1072002-70-0
5g
$1945.0 2023-05-25
Enamine
EN300-28287285-0.1g
tert-butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
1072002-70-0
0.1g
$591.0 2023-05-25
Enamine
EN300-28287285-0.05g
tert-butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
1072002-70-0
0.05g
$563.0 2023-05-25
Enamine
EN300-28287285-10.0g
tert-butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
1072002-70-0
10g
$2884.0 2023-05-25
Enamine
EN300-28287285-0.5g
tert-butyl N-(4-chloro-2-nitrophenyl)-N-methylcarbamate
1072002-70-0
0.5g
$645.0 2023-05-25

Additional information on tert-Butyl 2-nitro-4-chlorophenyl(methyl)carbamate

tert-Butyl 2-nitro-4-chlorophenyl(methyl)carbamate: A Comprehensive Overview

The compound tert-butyl 2-nitro-4-chlorophenyl(methyl)carbamate, identified by the CAS number 1072002-70-0, is a significant entity in the field of organic chemistry. This compound is characterized by its unique structure, which combines a tert-butyl group with a substituted phenyl ring and a methyl carbamate moiety. The presence of the nitro and chloro substituents on the phenyl ring adds complexity to its chemical profile, making it an interesting subject for both academic and industrial research.

Recent studies have highlighted the potential applications of tert-butyl 2-nitro-4-chlorophenyl(methyl)carbamate in various fields. For instance, its role as an intermediate in the synthesis of bioactive compounds has been explored in medicinal chemistry. Researchers have demonstrated that this compound can serve as a precursor for the development of novel pharmaceutical agents with enhanced efficacy and reduced side effects. The substitution pattern on the phenyl ring, particularly the nitro and chloro groups, plays a crucial role in determining its reactivity and biological activity.

In addition to its pharmaceutical applications, tert-butyl 2-nitro-4-chlorophenyl(methyl)carbamate has also found utility in agrochemicals. Its ability to act as a selective herbicide has been reported in recent agricultural studies. The compound's stability under various environmental conditions makes it a promising candidate for use in crop protection products. Furthermore, its compatibility with modern farming techniques ensures minimal environmental impact, aligning with current sustainability goals.

The synthesis of tert-butyl 2-nitro-4-chlorophenyl(methyl)carbamate involves a multi-step process that requires precise control over reaction conditions. Key steps include the nitration of the phenol derivative, followed by chlorination and subsequent carbamate formation. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for large-scale production. The use of eco-friendly solvents and catalysts has also contributed to the greener synthesis of this compound.

From a structural perspective, tert-butyl 2-nitro-4-chlorophenyl(methyl)carbamate exhibits a high degree of stereochemical complexity due to the presence of multiple substituents on the phenyl ring. This complexity influences its physical properties, such as melting point and solubility, which are critical factors in determining its suitability for various applications. Advanced spectroscopic techniques, including NMR and IR spectroscopy, have been employed to confirm its structure and analyze its dynamic behavior under different conditions.

The biological evaluation of tert-butyl 2-nitro-4-chlorophenyl(methyl)carbamate has revealed intriguing insights into its pharmacokinetic profile. Studies conducted in vitro and in vivo have demonstrated moderate bioavailability and efficient metabolic clearance. These findings suggest that the compound could be optimized further to enhance its pharmacokinetic properties, making it more suitable for therapeutic use.

In conclusion, tert-butyl 2-nitro-4-chlorophenyl(methyl)carbamate, with its unique chemical structure and diverse applications, continues to be a focal point in contemporary chemical research. Its potential across pharmaceuticals, agrochemicals, and material sciences underscores its importance as a versatile building block in organic synthesis. As research progresses, new discoveries regarding its properties and applications are expected to emerge, further solidifying its role in advancing modern chemistry.

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